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Compound of Interest

Compound Name: 1-Bromo-3,5-diphenylbenzene

Cat. No.: B177409

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-3,5-
diphenylbenzene (CAS No. 103068-20-8), a key intermediate in organic synthesis, particularly
in the development of advanced materials.[1][2][3] This document, intended for researchers,
scientists, and professionals in drug development and material science, details predicted
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside
generalized experimental protocols.

Compound Overview

1-Bromo-3,5-diphenylbenzene, with the molecular formula C1sH13Br and a molecular weight
of 309.2 g/mol , is a solid at room temperature with a melting point of 105-106°C.[1][2][4] Its
structure, featuring a central brominated benzene ring flanked by two phenyl groups, makes it a
valuable building block in the synthesis of complex organic molecules.[1][2]

Predicted Spectral Data

Due to the limited availability of published experimental spectra for 1-Bromo-3,5-
diphenylbenzene, the following data are predicted based on established spectroscopic
principles and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5]
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Table 1: Predicted *H NMR Data (Solvent: CDCls, Reference: TMS)

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
H-2', H-4', H-6'
7.60-7.70 m 3H (protons on the central
ring)
Protons on the two
7.35-7.55 m 10H

terminal phenyl rings

Table 2: Predicted 3C NMR Data (Solvent: CDCls)

Chemical Shift (d) ppm Assignment

141-143 C-3, C-5 (carbons attached to phenyl groups)

129131 C-1', C-1" (ipso-carbons of terminal phenyl
rings)

128-130 Aromatic CH carbons of terminal phenyl rings

127-129 Aromatic CH carbons of terminal phenyl rings

125-127 Aromatic CH carbons of the central ring

122-124 C-1 (carbon attached to Bromine)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7] For
aromatic compounds, characteristic bands are observed for C-H and C=C stretching and
bending vibrations.[6][7][8]

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

1600 - 1580 Medium-Strong Aromatic C=C ring stretch

1500 - 1400 Medium-Strong Aromatic C=C ring stretch
C-H out-of-plane bending

880 - 820 Strong (indicative of 1,3,5-
trisubstitution)
C-H out-of-plane bending

770 -730 Strong ) )
(monosubstituted phenyl rings)
C-H out-of-plane bending

710 - 690 Strong ] )
(monosubstituted phenyl rings)

~550 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For brominated compounds, the presence of two abundant isotopes of bromine

(°Br and 81Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[9]

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity Assignment

308/310 High [M]* (Molecular ion peak)
229 Medium [M-Br]*

150 Medium E::::;r (Biphenylene radical
77 High [CeHs]* (Phenyl cation)

Experimental Protocols
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The following are generalized protocols for obtaining the spectral data. Instrument-specific
parameters may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1-Bromo-3,5-diphenylbenzene in approximately
0.6 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o
= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a
standard frequency (e.g., 400 MHz for 1H).

IR Spectroscopy

o Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is
common. Place a small amount of the solid sample directly on the ATR crystal.

o Data Acquisition: Record the spectrum over the range of 4000-400 cm~1.

» Background Correction: A background spectrum of the clean ATR crystal should be recorded
and subtracted from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
often via direct infusion or after separation by gas chromatography (GC) or liquid
chromatography (LC).

 lonization: Utilize a suitable ionization technique, such as Electron lonization (El) for GC-MS
or Electrospray lonization (ESI) for LC-MS.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer.

Logical Workflow for Spectral Analysis
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The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-Bromo-3,5-diphenylbenzene.

Compound Synthesis & Purification

Synthesis of 1-Bromo-3,5-diphenylbenzene

l

Purification (e.g., Recrystallization)
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Proton & Carbon Environment Functional Groups Molecular Weight & Fragmentation

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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